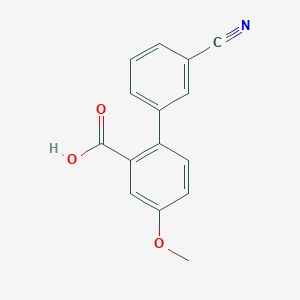
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, is a compound used in a variety of scientific research applications. It is an organic compound, comprised of a phenyl group bonded to a benzene ring, with a methoxy group and a cyanide group attached to the phenyl group. This compound has a wide range of applications in scientific research, from biochemical and physiological effects to a variety of lab experiments.
Applications De Recherche Scientifique
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used to study the structure of polymers and to study the kinetics of reactions.
Mécanisme D'action
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, acts by binding to a variety of organic molecules. It binds to aromatic rings and is able to form covalent bonds with other molecules. This binding is responsible for the compound’s ability to act as a catalyst in organic synthesis and polymerization reactions.
Biochemical and Physiological Effects
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial for human health. It has also been studied for its potential to inhibit the growth of certain types of bacteria, as well as its potential to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, has several advantages for use in lab experiments. It is a relatively stable compound, making it an ideal reagent for organic synthesis. It is also relatively non-toxic and has a low melting point, making it easier to handle and store. However, it is also relatively expensive and may not be suitable for some types of experiments.
Orientations Futures
The potential applications of 2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, in scientific research are vast. Future research could explore its potential as a drug delivery system, as a therapeutic agent, or as a potential treatment for cancer. Its antioxidant properties could also be further studied for potential health benefits. Additionally, its potential as a catalyst for polymerization reactions could be explored further. Finally, its potential as a ligand in coordination chemistry could be further studied to understand its role in molecular interactions.
Méthodes De Synthèse
2-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%, can be synthesized by a variety of methods. The most common method is the Friedel–Crafts acylation reaction, which is a type of reaction that combines an aromatic ring with an acyl group. In this reaction, an anhydride is used to react with the aromatic ring, and the result is a compound with a phenyl group attached to the aromatic ring.
Propriétés
IUPAC Name |
2-(3-cyanophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-12-5-6-13(14(8-12)15(17)18)11-4-2-3-10(7-11)9-16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURHHNGZZESIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681182 |
Source


|
| Record name | 3'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)-5-methoxybenzoic acid | |
CAS RN |
1178101-51-3 |
Source


|
| Record name | 3'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














